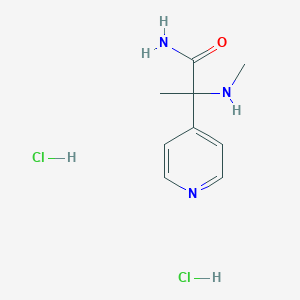

2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride

CAS No.: 1423029-48-4

Cat. No.: VC2874726

Molecular Formula: C9H15Cl2N3O

Molecular Weight: 252.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423029-48-4 |

|---|---|

| Molecular Formula | C9H15Cl2N3O |

| Molecular Weight | 252.14 g/mol |

| IUPAC Name | 2-(methylamino)-2-pyridin-4-ylpropanamide;dihydrochloride |

| Standard InChI | InChI=1S/C9H13N3O.2ClH/c1-9(11-2,8(10)13)7-3-5-12-6-4-7;;/h3-6,11H,1-2H3,(H2,10,13);2*1H |

| Standard InChI Key | INBYSOHVPDILJK-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=NC=C1)(C(=O)N)NC.Cl.Cl |

| Canonical SMILES | CC(C1=CC=NC=C1)(C(=O)N)NC.Cl.Cl |

Introduction

Chemical Properties and Structure

2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride is characterized by several key chemical properties that define its behavior in various chemical and biological systems. The compound possesses a specific molecular architecture that contributes to its chemical reactivity and potential biological activity.

Basic Identification Parameters

The compound is uniquely identified through various chemical identifiers and parameters as outlined in the following table:

| Property | Value |

|---|---|

| CAS Number | 1423029-48-4 |

| Molecular Weight | 252.14 g/mol |

| MDL Number | MFCD22578554 |

| Molecular Formula | C₉H₁₅Cl₂N₃O |

| IUPAC Name | 2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride |

| SMILES Code | CC(C1=CC=NC=C1)(NC)C(N)=O.[H]Cl.[H]Cl |

The compound's molecular structure features a pyridine ring (a six-membered heterocyclic compound with one nitrogen atom) connected to a propanamide group that contains a methylamino substituent . The dihydrochloride salt formation occurs through protonation of the basic nitrogen atoms in the structure, with two molecules of hydrogen chloride . This salt formation significantly affects the compound's physical properties compared to its free base form.

Structural Features and Characteristics

The parent compound, 2-(methylamino)-2-(pyridin-4-yl)propanamide, has a molecular weight of 179.22 g/mol and a molecular formula of C₉H₁₃N₃O . When converted to the dihydrochloride salt, the molecular weight increases to 252.14 g/mol due to the addition of two HCl molecules .

The core structure contains three nitrogen atoms: one in the pyridine ring, one in the methylamino group, and one in the amide functional group. These nitrogen atoms provide potential hydrogen bonding sites that can be significant for interactions with biological molecules or in crystal formation . The pyridine ring contributes to the compound's aromaticity, while the amide group offers both hydrogen bond donor and acceptor capabilities.

Applications in Research and Development

2-(Methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride has several potential applications in research and development, particularly in pharmaceutical and medicinal chemistry contexts.

Pharmaceutical Research

The compound's structure suggests potential pharmacological activity due to:

-

The presence of the pyridine ring, which is found in many bioactive compounds and pharmaceuticals

-

The amide functional group, which can participate in hydrogen bonding with biological targets

-

The methylamino group, which can serve as a hydrogen bond donor and modify the compound's basicity

These structural features make the compound a candidate for investigation in drug discovery programs, particularly as a building block or intermediate in the synthesis of more complex pharmaceutical agents .

Structure-Activity Relationship Studies

Researchers may utilize this compound in structure-activity relationship (SAR) studies to understand how structural modifications affect biological activity. The compound provides a valuable scaffold that can be modified at several positions:

-

The pyridine ring can undergo various substitution reactions

-

The methylamino group can be derivatized

-

The amide functionality can be transformed into other groups

These modifications allow for the exploration of chemical space around this core structure in search of compounds with enhanced biological properties or specific target interactions.

Physical Properties and Characterization

Understanding the physical properties of 2-(methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride is essential for predicting its behavior in various experimental conditions and developing appropriate handling protocols.

Solubility Profile

As a dihydrochloride salt, the compound likely exhibits enhanced solubility in polar solvents compared to its free base counterpart. The ionizable groups in the molecule make it particularly soluble in:

-

Water

-

Lower alcohols (methanol, ethanol)

-

Dimethyl sulfoxide (DMSO)

-

Other polar protic solvents

This solubility profile makes it suitable for various aqueous-based experimental systems, including biological assays and pharmaceutical formulations.

Comparison with Related Compounds

To better understand the properties and potential applications of 2-(methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride, it is valuable to compare it with structurally related compounds.

Free Base versus Dihydrochloride Salt

The free base form of the compound (2-(methylamino)-2-(pyridin-4-yl)propanamide, CAS: 1184284-66-9) differs from the dihydrochloride salt in several important aspects :

| Property | Free Base | Dihydrochloride Salt |

|---|---|---|

| CAS Number | 1184284-66-9 | 1423029-48-4 |

| Molecular Weight | 179.22 g/mol | 252.14 g/mol |

| Molecular Formula | C₉H₁₃N₃O | C₉H₁₅Cl₂N₃O |

| Solubility | Less soluble in water | More soluble in water |

| Stability | Potentially less stable | Generally more stable |

| pH in solution | Basic | Acidic |

The dihydrochloride salt form generally offers advantages in terms of stability, solubility in aqueous media, and potentially improved bioavailability if used in biological systems .

Structurally Similar Compounds

Several compounds with structural similarities to 2-(methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride are also available for research purposes, including:

-

3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride, which features a different arrangement of the pyridine and amino groups

-

methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride, which contains a different heterocyclic ring system

-

3-(propan-2-yloxy)propanimidamide hydrochloride, which lacks the pyridine ring but contains similar functional groups

These related compounds may exhibit similar reactivity patterns or biological activities, providing valuable comparison points for researchers.

Future Research Directions

The structural features and properties of 2-(methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride suggest several promising avenues for future research and development.

Medicinal Chemistry Applications

The compound's structure contains pharmacophoric elements that could be exploited in medicinal chemistry research:

-

Investigation as a potential ligand for various biological receptors, particularly those that interact with pyridine-containing compounds

-

Development of derivatives with enhanced target selectivity or improved pharmacokinetic properties

-

Exploration of structure-activity relationships to identify key molecular features responsible for biological activity

Synthetic Methodology Development

The compound may serve as a useful substrate for developing new synthetic methodologies:

-

Selective functionalization of the pyridine ring

-

Modification of the amide group to create diverse derivatives

-

Stereoselective transformations if chiral centers are introduced

These investigations could expand the synthetic utility of this compound and related structures in organic chemistry.

Analytical Methods and Characterization

Proper characterization of 2-(methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride is essential for confirming its identity, purity, and structural features.

Spectroscopic Analysis

Multiple spectroscopic techniques can be employed to characterize this compound:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structural arrangement

-

Infrared (IR) spectroscopy to identify functional groups, particularly the amide C=O stretching band

-

Mass spectrometry to determine molecular weight and fragmentation patterns

-

UV-Visible spectroscopy to characterize the chromophoric properties of the pyridine ring

Chromatographic Methods

High-performance liquid chromatography (HPLC) and related techniques are valuable for assessing the purity of the compound and monitoring reactions involving it. These methods can be particularly useful in:

-

Quality control during synthesis

-

Monitoring stability under various conditions

-

Quantitative analysis in complex mixtures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume